molecular formula C24H12F39Sn B067298 Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride CAS No. 175354-32-2

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride

Cat. No. B067298
M. Wt: 1160 g/mol
InChI Key: XWZMMYXGLVKSEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tris(2-perfluorohexylethyl)tin hydride demonstrates a process for creating highly fluorinated tin hydrides with advantages such as easy purification, showcasing the potential for synthesizing similar compounds like tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride (Crombie et al., 2003).

Molecular Structure Analysis

Investigations into the molecular structure of related organotin compounds, such as tris[(4-fluorophenyldimethylsilyl)methyl]tin O,O-dialkyldithiophosphates, provide insight into the structural characteristics of tin-based compounds. These compounds often exhibit four-coordinated tin atoms in slightly distorted tetrahedral geometries (Huang, Zhang, & Xie, 2002).

Chemical Reactions and Properties

The reactivity and utility of fluorinated tin hydrides in radical reactions have been extensively studied. Such reagents are useful for reductive radical reactions and hydrostannation reactions, offering easy separation from organic products due to their high solubility in fluorinated solvents (Curran, Hadida, Kim, & Luo, 1999).

Physical Properties Analysis

Fluorinated tin hydrides' physical properties, such as solubility in different solvents and the facilitation of separation techniques, underscore their practicality in chemical synthesis. The study of a new family of fluorous tin hydrides highlights these aspects, emphasizing their role in simplifying purification processes in radical reactions (Curran et al., 1999).

Chemical Properties Analysis

The electron-deficient nature of compounds like tris(pentafluoroethyl)stannane, which can be related to tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride, significantly influences their chemical reactivity. Such compounds exhibit high reactivity in hydrostannylations of alkenes and alkynes and in dehalogenation reactions, with the tin-hydrogen bond's polarity facilitating these processes (Wiesemann et al., 2018).

Scientific Research Applications

  • Synthesis and Purification Features :

    • Crombie et al. (2003) discussed the synthesis of a closely related compound, tris(2-perfluorohexylethyl)tin hydride, highlighting its easy purification and advantageous features compared to other tin hydrides (Crombie, Kim, Hadida, & Curran, 2003).
  • Reagents for Radical Reactions :

    • Curran et al. (1999) synthesized a family of highly fluorinated tin hydrides, including tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride. These reagents are useful for reductive radical reactions and hydrostannylation reactions, with easy separation of tin products from organic products (Curran, Hadida, Kim, & Luo, 1999).
  • Catalysis in Organic Reactions :

    • Fillion et al. (2016) explored the use of B(C6F5)3 as a catalyst in the transfer hydrostannylation of electron-deficient olefins using tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride, providing insights into the mechanism via spectroscopy and mass spectrometry (Fillion, Kavoosi, Nguyen, & Ieritano, 2016).
  • Use in Organometallic Chemistry :

    • Light and Breslow (2003) reported on a water-soluble tin hydride, tris[3-(2-methoxyethoxy)propyl]stannane, demonstrating its potential in organic synthesis and organometallic reactions (Light & Breslow, 2003).
  • Application in Synthesis of Fluorous Compounds :

    • Strašák et al. (2015) synthesized a series of highly fluorous compounds with tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl substituent, starting from 3-halopropyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanes, indicating the diverse application of these compounds in various subgroups (Strašák, Šťastná, Bílková, Skoupá, Karban, Cuřínová, & Čermák, 2015).

properties

InChI

InChI=1S/3C8H4F13.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h3*1-2H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZMMYXGLVKSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12F39Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1160.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride
Reactant of Route 2
Reactant of Route 2
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride
Reactant of Route 3
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride
Reactant of Route 4
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride
Reactant of Route 5
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride
Reactant of Route 6
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride

Citations

For This Compound
4
Citations
DP Curran, S Hadida - Journal of the American Chemical Society, 1996 - ACS Publications
The simplest methods to purify the products of organic reactions involve phase separations. Four phases are commonly used in standard laboratory separation methods: gas, solid, …
Number of citations: 288 pubs.acs.org
K Mikami - 2005 - Wiley Online Library
Green, sustainable chemistry involves the designing of chemical processes with a view to reducing or even eliminating the use and production of hazardous materials. Recent …
Number of citations: 194 onlinelibrary.wiley.com
I Ryu, H Matsubara, C Emnet… - … Reaction Media in …, 2005 - Wiley Online Library
Organic synthesis relies largely on solution phase chemistry. Owing to the safety problems inherent in the use of volatile organic materials, as well as environmental concerns, it has …
Number of citations: 12 onlinelibrary.wiley.com
CM Rayner, R Oakes, T Sakakura… - Green Reaction Media …, 2005 - Wiley Online Library
Ever-increasing demands for sustainability and new environmental regulations have led to intense research in the area of alternative solvents. Supercritical fluids (SCFs), and …
Number of citations: 11 onlinelibrary.wiley.com

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